molecular formula C21H24N2O4 B2826874 3,4-diethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941956-77-0

3,4-diethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2826874
CAS RN: 941956-77-0
M. Wt: 368.433
InChI Key: DAVFPKDCKPEHES-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. This compound has been widely used in scientific research to study the physiological and biochemical effects of mu-opioid receptor activation and to develop new treatments for pain and addiction.

Scientific Research Applications

Photophysical Properties and Organic Semiconductors

Research on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP), which share similar structural motifs with the compound of interest, has revealed their potential application as organic semiconductors. These compounds exhibit variable absorption and excitation spectra dependent on substituent patterns, suggesting their use in optoelectronic devices due to their photophysical properties. The study emphasizes the role of donor groups and π-system interactions in influencing these properties, highlighting a route for synthesizing materials with desirable electronic and optical characteristics (Briseño-Ortega et al., 2018).

Potential in Drug Synthesis

A study on the synthesis of rhein analogs demonstrates the strategic structural modifications to enhance systemic exposure in pharmacological models. By lithiating and treating N,N-diethyl(2-methoxy-4-methyl)benzamide derivatives, researchers synthesized compounds with improved bioavailability, underlining the importance of structural optimization in drug development (Owton et al., 1995).

Nootropic Activity

Research into 1,4-disubstituted 2-oxopyrrolidines has explored their potential as nootropic agents. This work, focusing on derivatives designed for cognitive enhancement, indicates the broader therapeutic applications of pyrrolidine-based compounds in treating cognitive disorders (Valenta et al., 1994).

Neuroleptic Activity

Benzamide derivatives, including those structurally related to the compound , have been evaluated for their neuroleptic activity. Research findings suggest that modifications to the benzamide scaffold can significantly enhance activity, offering insights into the design of new therapeutic agents for psychosis treatment (Iwanami et al., 1981).

properties

IUPAC Name

3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-26-18-12-7-15(14-19(18)27-4-2)21(25)22-16-8-10-17(11-9-16)23-13-5-6-20(23)24/h7-12,14H,3-6,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVFPKDCKPEHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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